molecular formula C12H8Cl2O2S B1603387 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 478647-00-6

3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B1603387
CAS No.: 478647-00-6
M. Wt: 287.2 g/mol
InChI Key: FVELIXWAKJVRDG-UHFFFAOYSA-N
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Description

3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the biphenyl structure, which is further substituted with a chlorine atom at the 3’ position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonylation. One common method is the reaction of biphenyl with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 3’ position.

    Sulfonylation: The chlorinated biphenyl is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 4-position.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or DMF.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The biphenyl core provides structural stability and can participate in further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride
  • 2’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride
  • 3’-Bromo-[1,1’-biphenyl]-4-sulfonyl chloride

Uniqueness

3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism allows for tailored synthetic applications and the development of specialized compounds with desired properties.

Properties

IUPAC Name

4-(3-chlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVELIXWAKJVRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585800
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478647-00-6
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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